molecular formula C7H15Cl2N3 B13014994 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride

Cat. No.: B13014994
M. Wt: 212.12 g/mol
InChI Key: LYANMXABTREVHZ-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is an organic compound with the chemical formula C7H14Cl2N2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride is unique due to its specific ethyl substitution on the imidazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

2-(1-ethylimidazol-4-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-2-10-5-7(3-4-8)9-6-10;;/h5-6H,2-4,8H2,1H3;2*1H

InChI Key

LYANMXABTREVHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)CCN.Cl.Cl

Origin of Product

United States

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